(3S)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL
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Overview
Description
(3S)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL is an organic compound that features a chiral center at the third carbon atom. This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring with bromine and fluorine atoms. The stereochemistry of the compound is specified by the (3S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL typically involves several steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-bromo-4-fluorobenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with a chiral amine to form an imine intermediate.
Reduction: The imine is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the corresponding amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: This method allows for the efficient and scalable production of the compound by continuously feeding reactants through a series of reactors.
Catalytic Processes: The use of catalysts, such as transition metal complexes, can enhance the selectivity and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine or fluorine substituents using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Removal of halogen substituents, yielding simpler amines or alcohols.
Substitution: Introduction of new functional groups in place of bromine or fluorine.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: (3S)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
Enzyme Inhibition Studies: The compound can be used to study the inhibition of specific enzymes, providing insights into enzyme-substrate interactions and potential therapeutic targets.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (3S)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL exerts its effects depends on its interaction with molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(2-chloro-4-fluorophenyl)propan-1-OL: Similar structure with a chlorine atom instead of bromine.
(3S)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-OL: Similar structure with a chlorine atom instead of fluorine.
(3S)-3-Amino-3-(2-bromo-4-methylphenyl)propan-1-OL: Similar structure with a methyl group instead of fluorine.
Uniqueness
(3S)-3-Amino-3-(2-bromo-4-fluorophenyl)propan-1-OL is unique due to the specific combination of bromine and fluorine substituents on the phenyl ring, which can influence its reactivity and interactions with biological molecules. This combination of substituents can also affect the compound’s physicochemical properties, such as solubility and stability.
Properties
Molecular Formula |
C9H11BrFNO |
---|---|
Molecular Weight |
248.09 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-bromo-4-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11BrFNO/c10-8-5-6(11)1-2-7(8)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1 |
InChI Key |
LTHGOFHUOISGHS-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)Br)[C@H](CCO)N |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C(CCO)N |
Origin of Product |
United States |
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